N-(3-Amino-4-fluorophenyl)cyclobutanecarboxamide
Overview
Description
N-(3-Amino-4-fluorophenyl)cyclobutanecarboxamide: is a chemical compound with the molecular formula C₁₁H₁₃FN₂O and a molecular weight of 208.23 g/mol . This compound is characterized by the presence of an amino group, a fluorine atom, and a cyclobutanecarboxamide moiety attached to a phenyl ring. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmaceutical sciences .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-4-fluorophenyl)cyclobutanecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-4-fluoroaniline and cyclobutanecarboxylic acid.
Amide Bond Formation: The key step in the synthesis is the formation of the amide bond between the amino group of 3-amino-4-fluoroaniline and the carboxyl group of cyclobutanecarboxylic acid.
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization .
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-4-fluorophenyl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-Amino-4-fluorophenyl)cyclobutanecarboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Pharmaceutical Research: It serves as a reference standard in pharmaceutical testing and quality control.
Industrial Applications: The compound is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-Amino-4-fluorophenyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The amino group and the fluorine atom play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The cyclobutanecarboxamide moiety contributes to the compound’s stability and bioavailability . The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Amino-4-chlorophenyl)cyclobutanecarboxamide
- N-(3-Amino-4-methylphenyl)cyclobutanecarboxamide
- N-(3-Amino-4-bromophenyl)cyclobutanecarboxamide
Uniqueness
N-(3-Amino-4-fluorophenyl)cyclobutanecarboxamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine atom can enhance the compound’s binding affinity to target proteins and improve its metabolic stability compared to its analogs with different substituents .
Properties
IUPAC Name |
N-(3-amino-4-fluorophenyl)cyclobutanecarboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c12-9-5-4-8(6-10(9)13)14-11(15)7-2-1-3-7/h4-7H,1-3,13H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGXRNOPFBCGFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=CC(=C(C=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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